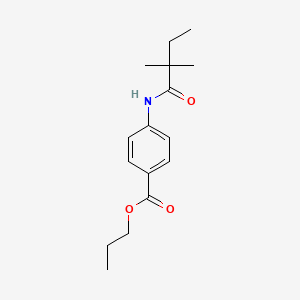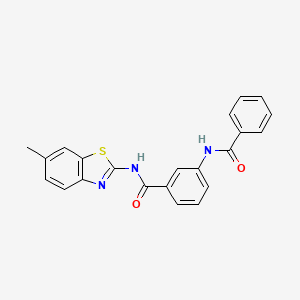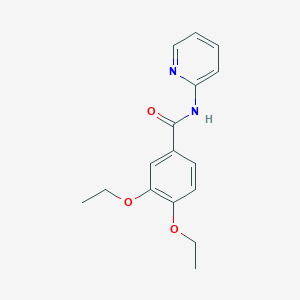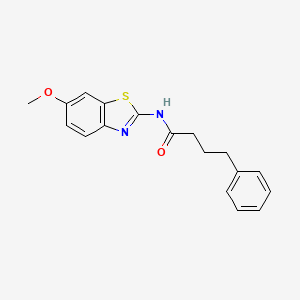
Propyl 4-(2,2-dimethylbutanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-(2,2-dimethylbutanamido)benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a benzoate group attached to a propyl chain and a 2,2-dimethylbutanamido group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(2,2-dimethylbutanamido)benzoate typically involves the esterification of benzoic acid with propanol in the presence of an acid catalyst. The reaction can be carried out using Fischer esterification, where benzoic acid and propanol are heated together with a strong acid like sulfuric acid to form the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as transesterification. This process involves the exchange of the ester group of methyl benzoate with propanol under the influence of a catalyst like sodium methoxide.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 4-(2,2-dimethylbutanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and its derivatives.
Reduction: Propyl 4-(2,2-dimethylbutanamido)benzyl alcohol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 4-(2,2-dimethylbutanamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Propyl 4-(2,2-dimethylbutanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2,2-dimethylbutanamido)benzoate
- Ethyl 4-(2,2-dimethylbutanamido)benzoate
- Butyl 4-(2,2-dimethylbutanamido)benzoate
Uniqueness
Propyl 4-(2,2-dimethylbutanamido)benzoate is unique due to its specific propyl chain, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and butyl counterparts. These differences can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
propyl 4-(2,2-dimethylbutanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-5-11-20-14(18)12-7-9-13(10-8-12)17-15(19)16(3,4)6-2/h7-10H,5-6,11H2,1-4H3,(H,17,19) |
Clé InChI |
OLLGUDHSZJGNDY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B14960589.png)




![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)
![Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B14960621.png)


![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)

![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)

